![molecular formula C12H8FNO3 B6367685 3-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine, 95% CAS No. 1261915-62-1](/img/structure/B6367685.png)
3-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine, 95%
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Overview
Description
3-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine (3-CFP-2HP) is a small organic molecule that has recently been studied for its potential applications in scientific research. 3-CFP-2HP is a fluorinated pyridine derivative with a carboxyl group at the 3-position. It is a colorless solid that is soluble in organic solvents and has a melting point of 95°C. 3-CFP-2HP has been used in a variety of scientific research applications, including biochemistry, molecular biology, and drug discovery.
Scientific Research Applications
3-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the study of enzymatic reactions, as a fluorescent probe for the detection of proteins, and as a reagent for the synthesis of other organic molecules. In addition, 3-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine, 95% has been used in drug discovery studies, as it has been found to interact with certain proteins and enzymes involved in drug metabolism.
Mechanism of Action
3-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine, 95% is believed to interact with proteins and enzymes through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. The exact mechanism of action is not yet fully understood, but it is believed to involve the formation of a complex between the 3-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine, 95% molecule and the target protein or enzyme.
Biochemical and Physiological Effects
3-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine, 95% has been shown to interact with proteins and enzymes involved in drug metabolism, as well as with proteins involved in signal transduction pathways. However, the exact biochemical and physiological effects of 3-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine, 95% are not yet fully understood.
Advantages and Limitations for Lab Experiments
3-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is a relatively small molecule, making it easy to synthesize and handle. In addition, it is soluble in organic solvents, which makes it easy to work with in a laboratory setting. However, 3-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine, 95% is relatively expensive and is not as widely available as some other compounds.
Future Directions
The potential of 3-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine, 95% for research applications is still largely unexplored. Future research should focus on understanding the exact mechanism of action of 3-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine, 95% and its effects on biochemical and physiological processes. In addition, further studies should be conducted to explore the potential applications of 3-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine, 95% in drug discovery and other areas of research. Furthermore, research should be conducted to develop more efficient and cost-effective methods of synthesizing 3-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine, 95%. Finally, further studies should be conducted to evaluate the safety of 3-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine, 95% for use in laboratory experiments.
Synthesis Methods
3-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine, 95% can be synthesized through a multi-step process. The first step involves the reaction of pyridine with trifluoroacetic anhydride in the presence of a base to form 3-trifluoroacetylpyridine. This intermediate can then be reacted with a carboxylic acid in the presence of a base to form 3-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine, 95%. The product can then be purified by recrystallization from a suitable solvent.
properties
IUPAC Name |
3-fluoro-5-(2-oxo-1H-pyridin-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO3/c13-9-5-7(4-8(6-9)12(16)17)10-2-1-3-14-11(10)15/h1-6H,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWCHSPRMDOUCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682965 |
Source
|
Record name | 3-Fluoro-5-(2-oxo-1,2-dihydropyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Carboxy-5-fluorophenyl)-2-hydroxypyridine | |
CAS RN |
1261915-62-1 |
Source
|
Record name | 3-Fluoro-5-(2-oxo-1,2-dihydropyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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